ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description
Ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
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Biological Activity
Ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 329.78 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit notable antimicrobial properties. For instance, a study evaluated various derivatives, including those similar to this compound, against common pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
Compound | Pathogen Tested | MIC (μg/mL) |
---|---|---|
7b | Staphylococcus aureus | 0.22 |
7b | Staphylococcus epidermidis | 0.25 |
Ethyl derivative | Escherichia coli | TBD |
Anticancer Properties
The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its anticancer potential. Compounds containing this structure have shown efficacy against various cancer cell lines, including lung, breast, and liver cancers. For example, compounds similar to this compound have been reported to inhibit cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Table 2: Anticancer Activity of Pyrazolo Derivatives
Compound | Cancer Type | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 (Breast) | 10 |
Compound B | HepG2 (Liver) | 15 |
Ethyl derivative | A375 (Melanoma) | TBD |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study focused on the synthesis of several pyrazolo derivatives and their evaluation against bacterial strains. The results highlighted that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their counterparts . -
Case Study on Anticancer Activity :
Another investigation assessed the antiproliferative effects of pyrazolo derivatives on multiple cancer cell lines. The study concluded that structural modifications significantly affected the potency of these compounds against specific cancer types .
Properties
IUPAC Name |
ethyl 4-chloro-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-4-23-17(22)13-9-19-16-14(15(13)18)11(3)20-21(16)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTATUXHOZIHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C(=NN2C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331577 |
Source
|
Record name | ethyl 4-chloro-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666138 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866040-20-2 |
Source
|
Record name | ethyl 4-chloro-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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